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molecular formula C10H10O B1616546 1-Methyl-4-(prop-2-yn-1-yloxy)benzene CAS No. 5651-90-1

1-Methyl-4-(prop-2-yn-1-yloxy)benzene

Cat. No. B1616546
M. Wt: 146.19 g/mol
InChI Key: YGUJJONWSYYYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101650B2

Procedure details

The title compound was synthesized using 4-methylphenol and propargyl alcohol by conducting a reaction similar to that mentioned in Reference example 35.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH2:9](O)[C:10]#[CH:11]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:11][C:10]#[CH:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction similar to

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)OCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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